molecular formula C26H28FN5O4 B3413194 4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide CAS No. 946202-02-4

4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide

Cat. No.: B3413194
CAS No.: 946202-02-4
M. Wt: 493.5 g/mol
InChI Key: YYNYFDVYEMSANE-UHFFFAOYSA-N
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Description

4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide is a useful research compound. Its molecular formula is C26H28FN5O4 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-(2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide are likely to be specific receptors or enzymes involved in neurotransmission, given the presence of the piperazine moiety. Piperazine derivatives often interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in mood regulation, anxiety, and other neurological processes.

Mode of Action

This compound likely acts as an agonist or antagonist at its target receptors. For instance, if it binds to serotonin receptors, it could either stimulate (agonist) or inhibit (antagonist) the receptor’s activity. The fluorophenyl group may enhance binding affinity and selectivity, while the methoxy group could influence the compound’s pharmacokinetic properties .

Biochemical Pathways

Upon binding to its target receptors, the compound may modulate various biochemical pathways. For serotonin receptors, this could involve the inhibition or stimulation of adenylate cyclase activity, leading to changes in cyclic AMP (cAMP) levels. These changes can affect downstream signaling pathways, including those involved in neurotransmitter release and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic profile of this compound would include its absorption, distribution, metabolism, and excretion (ADME). The presence of the methoxy group suggests it may undergo hepatic metabolism, potentially involving cytochrome P450 enzymes. The fluorophenyl group could enhance its stability and bioavailability by reducing metabolic degradation . The compound’s piperazine moiety might facilitate its passage across the blood-brain barrier, enhancing its central nervous system effects.

Result of Action

At the molecular level, the compound’s interaction with its target receptors could lead to altered neurotransmitter levels, impacting mood, anxiety, and other neurological functions. At the cellular level, this might result in changes in neuronal excitability, synaptic transmission, and plasticity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s efficacy and stability. For instance, acidic or basic conditions could affect its ionization state, altering its absorption and distribution. Temperature variations might impact its stability and degradation rate. Additionally, interactions with other drugs or dietary components could modify its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

4-[[2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O4/c1-36-24-16-32(17-25(34)29-20-6-2-18(3-7-20)26(28)35)22(14-23(24)33)15-30-10-12-31(13-11-30)21-8-4-19(27)5-9-21/h2-9,14,16H,10-13,15,17H2,1H3,(H2,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNYFDVYEMSANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide
Reactant of Route 2
Reactant of Route 2
4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide
Reactant of Route 3
Reactant of Route 3
4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide
Reactant of Route 4
Reactant of Route 4
4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide
Reactant of Route 5
Reactant of Route 5
4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide
Reactant of Route 6
Reactant of Route 6
4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.